molecular formula C10H7Li2O6P B054699 Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate CAS No. 125328-83-8

Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate

Cat. No. B054699
CAS RN: 125328-83-8
M. Wt: 268.1 g/mol
InChI Key: SNYWUWHQGOCFJJ-UHFFFAOYSA-L
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Description

The compound “Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate” is a lithium salt of a phosphate ester of a 4-methyl-2-oxo-2H-chromen-7-yl moiety . The 2H-chromen-7-yl moiety is a type of coumarin, a class of organic compounds that are well-studied for their diverse biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, coumarin derivatives exhibit a wide range of properties .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate, also known as 4-Methylumbelliferyl phosphate, dilithium salt, are phosphatases , including alkaline phosphatase and calmodulin-dependent protein phosphatase . These enzymes play crucial roles in various biological processes, including signal transduction, protein dephosphorylation, and regulation of cellular activities.

Mode of Action

This compound acts as a fluorogenic substrate for its target enzymes . When the phosphate group of the compound is cleaved by phosphatases, it releases 4-methylumbelliferone , a molecule that is intensely fluorescent under specific conditions . This fluorescence can be measured, providing a means to monitor the activity of the phosphatase enzymes.

Biochemical Pathways

The action of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate affects the biochemical pathways involving its target enzymes. For instance, the compound can influence the phosphorylation state of proteins in the cell, affecting various signaling pathways. The exact downstream effects can vary depending on the specific phosphatase and the cellular context .

Pharmacokinetics

It is known that the compound issoluble in water , which can influence its bioavailability and distribution .

Result of Action

The cleavage of Lithium 4-methyl-2-oxo-2H-chromen-7-yl phosphate by phosphatases results in the release of 4-methylumbelliferone, leading to a measurable increase in fluorescence. This allows the compound to be used as a tool for monitoring phosphatase activity in various research contexts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fluorescence of 4-methylumbelliferone is pH-dependent, being more intense at pH 10.3 . Therefore, the local pH can influence the detection of this compound’s action. Additionally, the compound’s solubility in water suggests that it may be more effective in aqueous environments .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Given the interest in coumarin derivatives for their biological activities, it’s possible that this compound could be studied in these contexts .

properties

IUPAC Name

dilithium;(4-methyl-2-oxochromen-7-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O6P.2Li/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;/h2-5H,1H3,(H2,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYWUWHQGOCFJJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Li2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125328-83-8
Record name 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, dilithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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